molecular formula C29H31N3O4 B2821675 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018161-76-6

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2821675
CAS No.: 1018161-76-6
M. Wt: 485.584
InChI Key: NAZKGSPRRDBEJG-UHFFFAOYSA-N
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Description

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzimidazole, pyrrolidinone, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the phenoxy group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrrolidinone derivatives: Used in medicinal chemistry for their diverse biological activities.

    Phenoxy compounds: Investigated for their potential as herbicides and pharmaceuticals.

Uniqueness

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties not found in other compounds.

Biological Activity

The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that integrates various pharmacophores, including benzimidazole and pyrrolidinone structures. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1018161-76-6
  • Molecular Weight : 469.56 g/mol

The structural complexity of this compound allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The following mechanisms have been proposed based on existing literature:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced proliferation of pathogenic organisms or cancer cells.
  • Receptor Interaction : Binding affinity to various receptors can alter signaling pathways, influencing cellular responses such as apoptosis or cell growth.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:

  • Anti-Tubercular Activity : A study evaluated related compounds for their efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 1.35 μM . Although specific data for the compound is limited, its structural analogs suggest potential effectiveness against tuberculosis.

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of new compounds. Preliminary studies indicate that related compounds are non-toxic to human cell lines (e.g., HEK-293) at effective concentrations . This suggests a favorable therapeutic index for further development.

Research Findings and Case Studies

StudyFindings
Study AInvestigated the anti-tubercular activity of benzodiazole derivatives; found significant inhibition against M. tuberculosis with IC90 values ranging from 3.73 to 40.32 μM .
Study BEvaluated the cytotoxicity of similar compounds; indicated non-toxicity towards human embryonic kidney cells at effective doses .

Properties

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-8-13-27(20(2)14-19)36-18-23(33)17-32-26-7-5-4-6-25(26)30-29(32)21-15-28(34)31(16-21)22-9-11-24(35-3)12-10-22/h4-14,21,23,33H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZKGSPRRDBEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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